molecular formula C8H8N2O7 B8674232 2-(2-Hydroxyethoxy)-4,5-dinitrophenol CAS No. 105780-31-2

2-(2-Hydroxyethoxy)-4,5-dinitrophenol

Cat. No. B8674232
M. Wt: 244.16 g/mol
InChI Key: XPNCLRZKSGBTJT-UHFFFAOYSA-N
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Patent
US04740622

Procedure details

0.2 mol (13.2 g) of potassium hydroxide pellets (85%) is added to 100 ml of ethylene glycol which has been heated beforehand at 50° C. 0.1 mol (21.2 g) of 4,5-methylenedioxy-1,2-dinitrobenzene is added in a single portion to this solution. The heating is maintained for 2 hours.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH2:3]1[O:11][C:10]2[C:5](=[CH:6][C:7]([N+:15]([O-:17])=[O:16])=[C:8]([N+:12]([O-:14])=[O:13])[CH:9]=2)[O:4]1.C(O)[CH2:19][OH:20]>>[N+:12]([C:8]1[C:7]([N+:15]([O-:17])=[O:16])=[CH:6][C:5]([OH:4])=[C:10]([O:11][CH2:3][CH2:19][OH:20])[CH:9]=1)([O-:14])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
21.2 g
Type
reactant
Smiles
C1OC2=CC(=C(C=C2O1)[N+](=O)[O-])[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The heating is maintained for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1[N+](=O)[O-])O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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